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Compound of Interest

Compound Name: 5,7-Dichloroquinoline

Cat. No.: B1370276

Molecular Identity and Structural Characteristics

5,7-dichloroquinoline is a heterocyclic aromatic compound belonging to the quinoline family.
Its structure is characterized by a quinoline bicyclic system with two chlorine atoms substituted
at positions 5 and 7.[1] This substitution pattern is critical as it significantly influences the
molecule's electronic distribution, reactivity, and ultimately, its biological activity and utility as a
synthetic precursor.[2]

The presence of the electronegative chlorine atoms and the nitrogen heteroatom governs the
molecule's polarity, hydrogen bonding capability, and susceptibility to chemical reactions.
Understanding these foundational attributes is the first step in predicting its behavior in various
experimental and physiological systems.

Table 1: Chemical Identity and Molecular Properties of 5,7-dichloroquinoline
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Parameter Value Source(s)
IUPAC Name 5,7-dichloroquinoline [1]
CAS Number 4964-77-6 [3114]
Molecular Formula CoHsCI2N [11[3114]
Molecular Weight 198.05 g/mol [11[3]
, C1=CC2=C(C=C(C=C2CI)CI)N
Canonical SMILES [1]
=C1
SOYGNPWMLQHOGD-
InChl Key [1]

UHFFFAOYSA-N

Core Physicochemical Properties

The physical properties of an active pharmaceutical ingredient (API) or intermediate are critical
determinants of its formulation, delivery, and bioavailability. The data presented below are
compiled from various sources, with an emphasis on experimentally derived values where
available.

Physical State and Appearance

At standard temperature and pressure, 5,7-dichloroquinoline exists as a solid. Its appearance
is typically a powder. While some sources describe related compounds as pale yellow or light
brown crystalline powders, specific color information for 5,7-dichloroquinoline is not
consistently detailed.[2][5]

Thermal Properties

The melting and boiling points are fundamental indicators of a compound's purity and thermal
stability.

e Melting Point: There is no experimentally determined melting point available in the provided
search results for 5,7-dichloroquinoline. The melting points cited in several sources (178-
180 °C) refer to 5,7-dichloro-8-hydroxyquinoline.[6]
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» Boiling Point: The boiling point is reported as 308.3°C at 760 mmHg.[3][4] This relatively high
boiling point is consistent with its aromatic structure and molecular weight.

o Flash Point: The flash point is listed as 169.1 °C, a critical parameter for assessing fire
hazards during handling and storage.[3][4]

Density and Refractive Index

o Density: The density is approximately 1.4 g/cms3.[3][4]

o Refractive Index: The refractive index is estimated to be 1.661.[3]

Solubility Profile

Solubility is a paramount property in drug development, influencing everything from reaction
Kinetics in synthesis to absorption in the body.

e Agueous Solubility: Like many chlorinated aromatic compounds, 5,7-dichloroquinoline is
expected to have very limited solubility in water.

e Organic Solvents: It is generally soluble in various organic solvents. While specific
quantitative data is sparse for this exact compound, related quinolines show solubility in
chloroform, DMSO, and methanol, sometimes requiring heat or sonication.[6][7] The LogP
value further supports its lipophilic nature.

Lipophilicity and Polarity

e LogP (XLogP3): The computed LogP value is 3.6.[1][3] This value indicates a high degree of
lipophilicity, suggesting preferential partitioning into non-polar environments and membranes
over aqueous media.

« Topological Polar Surface Area (TPSA): The TPSA is 12.9 A2[1][3] This low value, arising
only from the nitrogen atom, is consistent with a molecule that is not extensively hydrogen-
bonded and has good potential for passive diffusion across biological membranes.

Table 2: Summary of Physicochemical Data for 5,7-dichloroquinoline
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Property Value Unit Source(s)
Boiling Point 308.3 °C at 760 mmHg [3114]
Flash Point 169.1 °C [3114]
Density 1.4 g/cm3 [3114]
XLogP3 3.6 [1][3]
Topological Polar

polod 12.9 A2 [1](3]
Surface Area
Hydrogen Bond

1 [11[3]

Acceptor Count
Hydrogen Bond Donor 1
Count
Complexity 163 [1][3]

Spectral Analysis and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of 5,7-

dichloroquinoline.

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The proton NMR spectrum is expected to show distinct signals for the five

aromatic protons on the quinoline ring system. The chemical shifts and coupling patterns

would be influenced by the electron-withdrawing effects of the chlorine atoms and the

nitrogen heteroatom.

o 13C NMR: The carbon NMR spectrum will display nine signals corresponding to the nine

unique carbon atoms in the molecule. The carbons bonded to the chlorine atoms (C5 and

C7) would exhibit characteristic downfield shifts.[8]

« Infrared (IR) Spectroscopy: The IR spectrum would be dominated by absorptions

corresponding to C=C and C=N stretching vibrations within the aromatic rings. C-Cl

stretching vibrations would also be present in the fingerprint region.[9]
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e Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and
elemental composition. The fragmentation pattern, particularly the isotopic signature from the
two chlorine atoms (a characteristic M, M+2, M+4 pattern), would be a key identifier.[8]

Chemical Reactivity and Stability

The reactivity of 5,7-dichloroquinoline is largely dictated by the quinoline ring system, which
is electron-deficient, and the two chloro-substituents.

Stability: The compound should be stored in a dry, well-ventilated place, sealed in its
container.[6] It is important to avoid heat, flames, and sparks.[4]

e Reactivity: The chlorine atoms on the ring are susceptible to nucleophilic substitution
reactions, which is the basis for its use as a chemical intermediate in the synthesis of drugs
like chloroquine and hydroxychloroquine, where the chlorine at the 4-position is typically
more reactive.[10][11]

e Incompatible Materials: It should be kept away from strong oxidizing agents.[4]

e Hazardous Decomposition Products: Combustion may produce toxic gases such as carbon
monoxide, nitrogen oxides, and hydrogen chloride.[4]

Experimental Protocols

To ensure data integrity and reproducibility, standardized protocols must be employed. The
following sections outline methodologies for determining key physicochemical properties.

Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of a solid API intermediate like 5,7-
dichloroquinoline involves a tiered approach, from identity confirmation to detailed physical
property analysis.
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Caption: Logical workflow for the physicochemical characterization of a solid API intermediate.
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Protocol for Solubility Determination (Kinetic Method)

This protocol outlines a high-throughput kinetic solubility assay using a plate-based reader,
ideal for early-stage drug development.

Objective: To determine the kinetic solubility of 5,7-dichloroquinoline in a buffered aqueous
solution.

Materials:

5,7-dichloroquinoline

Dimethyl sulfoxide (DMSOQO)

Phosphate-buffered saline (PBS), pH 7.4

96-well microplates (UV-transparent)

Plate reader with UV-Vis capabilities

Procedure:

Stock Solution Preparation: Prepare a 10 mM stock solution of 5,7-dichloroquinoline in
100% DMSO.

» Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO to
create a range of concentrations (e.g., 10 mM down to ~0.01 mM).

e Compound Addition: Using a liquid handler, add a small volume (e.g., 2 pL) of each DMSO
concentration to a new 96-well plate containing a larger volume (e.g., 198 uL) of PBS buffer.
This creates a 1:100 dilution.

¢ Incubation: Shake the plate for 2 hours at room temperature to allow for precipitation to
reach equilibrium.

o Measurement: Measure the absorbance or light scattering of each well using a plate reader.
The point at which the absorbance/scattering increases sharply indicates the concentration
at which the compound has precipitated.
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o Data Analysis: The highest concentration that does not show significant precipitation is
reported as the kinetic solubility.

Caption: Experimental workflow for kinetic solubility determination.

Safety and Handling

Proper handling of 5,7-dichloroquinoline is essential to ensure laboratory safety.

o Personal Protective Equipment (PPE): Wear appropriate protective clothing, chemical-
resistant gloves, and safety goggles.[4][12] Work should be conducted in a chemical fume
hood to avoid inhalation of dust.[4]

o First Aid Measures:

o Skin Contact: Immediately wash the affected area with copious amounts of water for at
least 15 minutes.[4] If irritation persists, seek medical attention.[12]

o Eye Contact: Rinse eyes immediately with plenty of water for at least 15 minutes, ensuring
to flush under the eyelids.[12] Seek medical attention.[4]

o Inhalation: Move the individual to fresh air. If symptoms persist, seek medical attention.[4]
[12]

o Ingestion: Wash out the mouth with water and seek medical attention.[4]

» Fire Fighting: Use dry powder or carbon dioxide extinguishers.[4] Protective clothing and a
self-contained breathing apparatus should be worn by firefighters.[4]

» Spill Management: For spills, mix with an inert absorbent material like sand, sweep up, and
place in a tightly closed container for disposal.[4] Prevent the material from entering drains or
water courses.[4]

Conclusion

5,7-dichloroquinoline is a lipophilic, aromatic heterocyclic compound with well-defined
physicochemical properties that make it a valuable intermediate in medicinal chemistry. Its high
boiling point and low polar surface area are characteristic of its structure. A thorough
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understanding of its properties, supported by robust analytical characterization and adherence

to strict safety protocols, is fundamental to its successful application in the synthesis of next-

generation pharmaceuticals.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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